![molecular formula C11H10FN3OS2 B2889507 N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 483347-98-4](/img/structure/B2889507.png)
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, commonly known as FMTH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. FMTH is a thioamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Glutaminase Inhibition and Cancer Treatment
A study by Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, focusing on their ability to inhibit kidney-type glutaminase (GLS) selectively. These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated similar potency to BPTES in attenuating the growth of P493 human lymphoma B cells, both in vitro and in mouse xenograft models. This research signifies the therapeutic potential of GLS inhibition in cancer treatment, with these compounds offering improved solubility and possibly better pharmacokinetic properties than BPTES (Shukla et al., 2012).
Anticancer and Antimicrobial Activity
Ghorab et al. (2015) synthesized sulfonamide derivatives showcasing significant cytotoxic activity against breast and colon cancer cell lines. Among these derivatives, specific compounds demonstrated potency against breast cancer cells, offering a new direction for anticancer drug development. This study underscores the potential of sulfonamide derivatives in cancer therapy, providing a basis for further exploration of their anticancer efficacy (Ghorab et al., 2015).
Antimicrobial Agents
Baviskar et al. (2013) focused on the antimicrobial efficacy of a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives. These compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents. The study provides insights into the structure–activity relationships of these compounds, contributing to the development of new antimicrobial therapies (Baviskar et al., 2013).
Antimicrobial and Antifungal Properties
Research by Badiger et al. (2013) into sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This study highlights the potential of these compounds in addressing antimicrobial resistance, marking a step forward in the search for new antimicrobial agents (Badiger et al., 2013).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMTNGMIDJSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)
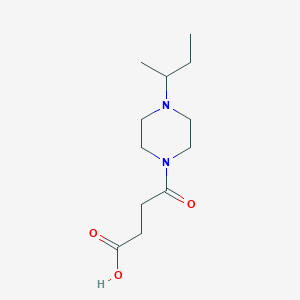

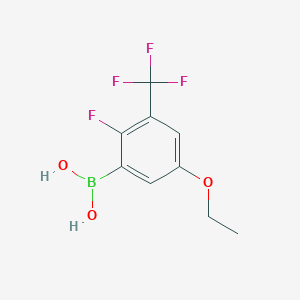
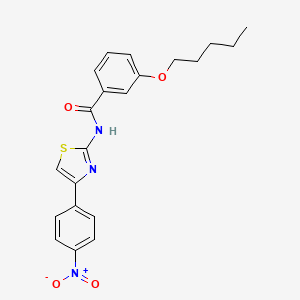

![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)
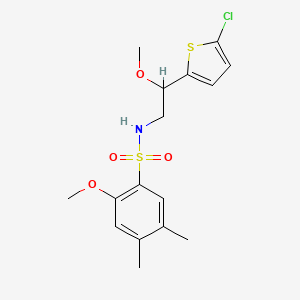
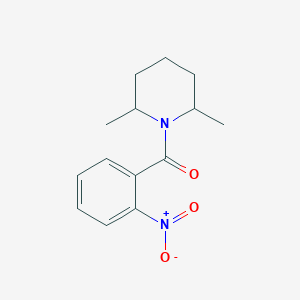
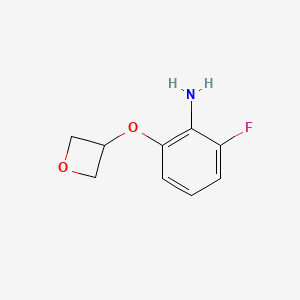
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)

